
3-(Morpholinomethyl)benzaldehyde
Overview
Description
3-(Morpholinomethyl)benzaldehyde: is an organic compound with the molecular formula C12H15NO2 . It consists of a benzaldehyde moiety substituted with a morpholinomethyl group at the third position. This compound is of interest due to its versatile applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Morpholinomethyl)benzaldehyde can be synthesized through the Mannich reaction, which involves the condensation of formaldehyde, morpholine, and benzaldehyde. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
Benzaldehyde+Morpholine+Formaldehyde→this compound
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Morpholinomethyl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 3-(Morpholinomethyl)benzoic acid.
Reduction: 3-(Morpholinomethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-(Morpholinomethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including Schiff bases and Mannich bases.
Biology: The compound has been studied for its potential antimalarial and antiproliferative activities.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Morpholinomethyl)benzaldehyde and its derivatives involves interaction with specific molecular targets. For instance, Schiff bases derived from this compound can inhibit enzymes or interact with cellular receptors, leading to biological effects such as antiproliferative activity against cancer cells . The exact pathways and targets depend on the specific derivative and its structure-activity relationship.
Comparison with Similar Compounds
Benzaldehyde: The parent compound, which lacks the morpholinomethyl group.
4-(Morpholinomethyl)benzaldehyde: A positional isomer with the morpholinomethyl group at the fourth position.
3-(Piperidin-1-ylmethyl)benzaldehyde: A similar compound where the morpholine ring is replaced by a piperidine ring.
Uniqueness: 3-(Morpholinomethyl)benzaldehyde is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. The morpholine ring enhances the solubility and bioavailability of the compound, making it a valuable intermediate in drug design and synthesis.
Biological Activity
3-(Morpholinomethyl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Chemical Structure : this compound has the molecular formula and is characterized by the presence of a morpholine group attached to a benzaldehyde moiety.
- CAS Number : 446866-83-7
- PubChem CID : 7164603
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, influencing various biochemical pathways. The morpholine moiety may enhance solubility and bioavailability, while the benzaldehyde group can participate in electrophilic reactions that affect cellular processes.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- In vitro Studies : A study assessed the effectiveness of 3-(morpholinomethyl)benzofuran derivatives (which include this compound as a precursor) against non-small cell lung carcinoma cell lines (A549 and NCI-H23). The compounds displayed significant antiproliferative activity with IC50 values ranging from 1.48 µM to 68.9 µM, indicating their potential as effective anticancer agents .
Table 1: Antiproliferative Activity of 3-(Morpholinomethyl)benzofuran Derivatives
Compound | IC50 (µM) | Cell Line |
---|---|---|
4b | 1.48 | A549 |
15a | 2.52 | NCI-H23 |
16a | 1.50 | NCI-H23 |
15b | 68.9 | NCI-H23 |
Apoptotic Effects
The apoptotic effects of these derivatives were evaluated using the Annexin V-FITC/PI dual staining assay, revealing that:
- Compound 4b induced apoptosis in A549 cells at a rate of 42.05% , significantly higher than the control (1.37%).
- Compounds 15a and 16a caused apoptosis rates of 34.59% and 36.81% in NCI-H23 cells, respectively .
Antimicrobial Activity
While the primary focus has been on anticancer properties, there is also emerging evidence regarding antimicrobial activity:
- A comparative study on benzyl bromide derivatives (similar in structure to morpholinomethyl compounds) showed strong antibacterial and antifungal properties against various pathogenic strains, suggesting that similar compounds may exhibit antimicrobial effects .
Case Studies and Research Findings
- Anticancer Research : The study on the antiproliferative effects demonstrated that modifications to the benzofuran ring, including the introduction of morpholine groups, significantly enhance cytotoxicity against cancer cells.
- Mechanistic Insights : The interaction of these compounds with VEGFR-2 suggests a potential pathway for inhibiting tumor growth through angiogenesis suppression .
- Broader Implications : The findings indicate that compounds like this compound could be further explored for their dual action against cancer and microbial infections.
Q & A
Basic Questions
Q. What are the key physical and chemical properties of 3-(Morpholinomethyl)benzaldehyde, and how can they be experimentally verified?
- Answer : The compound has a molecular formula of C₁₂H₁₅NO₂, a molecular weight of 205.25 g/mol, and a melting point of 63–64°C . Verification methods include:
- Melting Point Analysis : Use differential scanning calorimetry (DSC) or a capillary tube apparatus.
- Spectroscopic Characterization : Employ -NMR and -NMR to confirm the aromatic and morpholine moieties. IR spectroscopy can identify the aldehyde carbonyl stretch (~1700 cm⁻¹) .
- Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Answer : Although toxicological data for this specific compound are limited, protocols for structurally similar aldehydes (e.g., 3-bromobenzaldehyde) should be adopted:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : A plausible method involves Mannich reaction optimization:
- Step 1 : React benzaldehyde derivatives with morpholine and formaldehyde under acidic or basic conditions.
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) as the mobile phase .
- Purification : Recrystallize from ethanol/water mixtures or use column chromatography with silica gel .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in Mannich-type reactions?
- Answer : Key parameters include:
- Catalyst Selection : Test Lewis acids (e.g., MgCl₂) or organocatalysts to enhance electrophilic substitution efficiency .
- Temperature Control : Perform reactions at 50–60°C to balance reaction rate and byproduct formation.
- Solvent Screening : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) for solubility and reactivity .
Q. What analytical strategies are recommended to resolve contradictions in spectroscopic data for this compound derivatives?
- Answer : Address discrepancies using:
- 2D NMR Techniques : HSQC and HMBC to assign ambiguous -NMR signals.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragment patterns.
- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives .
Q. How can computational chemistry aid in predicting the reactivity of this compound in drug discovery applications?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What are the common byproducts formed during the synthesis of this compound, and how can they be minimized?
- Answer : Byproducts include:
- Di-substituted derivatives : Formed via over-alkylation. Mitigate by controlling reagent stoichiometry (e.g., 1:1 molar ratio of aldehyde to morpholine).
- Oxidation products : Prevent aldehyde oxidation by conducting reactions under inert atmospheres (N₂/Ar) .
Q. Methodological Notes
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-10-12-3-1-2-11(8-12)9-13-4-6-15-7-5-13/h1-3,8,10H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYNYFKOOXFQGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428194 | |
Record name | 3-(morpholin-4-ylmethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446866-83-7 | |
Record name | 3-(morpholin-4-ylmethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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